molecular formula C10H7NO3 B577752 7-Hydroxyquinoline-6-carboxylic acid CAS No. 1227608-04-9

7-Hydroxyquinoline-6-carboxylic acid

Cat. No.: B577752
CAS No.: 1227608-04-9
M. Wt: 189.17
InChI Key: UWGJHRHQCPLUEJ-UHFFFAOYSA-N
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Description

7-Hydroxyquinoline-6-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound features a hydroxyl group at the seventh position and a carboxylic acid group at the sixth position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-6-carboxylic acid typically involves the functionalization of quinoline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes that optimize yield and purity. These processes may include the use of eco-friendly catalysts and solvent-free conditions to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxyquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    8-Hydroxyquinoline: Similar structure but with the hydroxyl group at the eighth position.

    Quinoline-2-carboxylic acid: Carboxylic acid group at the second position.

    Quinoline-4-carboxylic acid: Carboxylic acid group at the fourth position.

Uniqueness: 7-Hydroxyquinoline-6-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

7-hydroxyquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8-6(2-1-3-11-8)4-7(9)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENQCXCHHORWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670405
Record name 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227608-04-9
Record name 7-Oxo-1,7-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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